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Dichlorohafnium oxide

Catalysis N-alkylation Hafnium precursors

Dichlorohafnium oxide (CAS 13759-17-6), systematically named hafnium dichloride oxide or hafnium oxychloride, is an inorganic hafnium(IV) oxyhalide with the formula HfOCl₂. It is most commonly encountered as the octahydrate (HfOCl₂·8H₂O), a colorless crystalline solid that is readily soluble in water and hydrochloric acid solutions, where it exhibits solubility that varies strongly with HCl concentration.

Molecular Formula Cl2HfO
Molecular Weight 265.4
CAS No. 13759-17-6
Cat. No. B1143734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorohafnium oxide
CAS13759-17-6
Molecular FormulaCl2HfO
Molecular Weight265.4
Structural Identifiers
SMILESO.[Cl-].[Cl-].[Hf]
InChIInChI=1S/2ClH.Hf.H2O/h2*1H;;1H2/p-2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorohafnium Oxide (HfOCl₂) Procurement Guide: Definition, Class, and Core Identifiers


Dichlorohafnium oxide (CAS 13759-17-6), systematically named hafnium dichloride oxide or hafnium oxychloride, is an inorganic hafnium(IV) oxyhalide with the formula HfOCl₂ [1]. It is most commonly encountered as the octahydrate (HfOCl₂·8H₂O), a colorless crystalline solid that is readily soluble in water and hydrochloric acid solutions, where it exhibits solubility that varies strongly with HCl concentration [2]. As a Group IVB transition metal oxychloride, it belongs to a class of compounds that serve as critical intermediates in the production of high-purity hafnium metal, hafnium oxide (HfO₂) ceramics, and advanced thin-film dielectric materials .

Why Hafnium Oxychloride Cannot Be Replaced by Generic Hafnium or Zirconium Precursors


Although hafnium tetrachloride (HfCl₄), zirconium oxychloride (ZrOCl₂), and hafnium nitrate serve as alternative Group IV precursors, direct substitution fails because HfOCl₂ occupies a unique position in the hydrolysis–condensation landscape. Its pre-hydrolyzed Hf–O–Cl structure yields a distinct thermal decomposition pathway (decomposition begins at ~300 °C for the anhydrous form vs. >400 °C for the octahydrate) that differs fundamentally from HfCl₄, which hydrolyzes exothermically and unpredictably upon atmospheric exposure [1]. This structural difference directly affects solution stability, crystallization behavior, and the phase composition of the resulting HfO₂ [2]. Furthermore, HfOCl₂ shows sharply lower solubility than its structural analog ZrOCl₂ under specific HCl concentrations, a property that forms the basis of industrial Hf/Zr separation processes [3].

Quantitative Differentiation Evidence for Dichlorohafnium Oxide Relative to Competitor Precursors


Catalytic Selectivity in N-Alkylation: HfOCl₂ vs. HfCl₄

In the N-alkylation reaction between benzyl alcohol and aniline at 120 °C, HfOCl₂·8H₂O (8.6% alcohol conversion, 0.0% yield of secondary amine 3a) is a significantly less active but highly selective catalyst compared to HfCl₄ (24.1% conversion, 0.3% yield of 3a), which produces more undesired over-alkylation product 4a [1]. For procurement decisions where selectivity toward mono-alkylated product over dialkylated byproducts is critical, HfOCl₂·8H₂O offers a distinct selectivity advantage with complete suppression of pathway 3a, albeit at the cost of lower overall conversion efficiency.

Catalysis N-alkylation Hafnium precursors

Aqueous Solubility Differentiation for Hf/Zr Separation: HfOCl₂ vs. ZrOCl₂

Hafnium oxychloride has been demonstrated to be less soluble in water than its direct structural analog zirconium oxychloride (ZrOCl₂) [1]. This solubility differential is exploited in a patented separation process using alcohol as solvent, where HfOCl₂ is preferentially precipitated upon ether addition, leaving ZrOCl₂ in solution [1]. In hydrochloric acid medium, the solubility of HfOCl₂ is strongly HCl-concentration-dependent: it reaches a minimum of 0.053–0.0668 mol/L at 8–9 mol/L HCl, compared to 0.167 mol/L in dilute (0.2 mol/L) HCl, a 2.5- to 3.2-fold difference that enables purification of hafnium compounds via controlled recrystallization [2].

Hf/Zr separation Solvent extraction Nuclear-grade zirconium

Metastable Tetragonal HfO₂ Retention: HfOCl₂ Thermal Decomposition vs. Alternative Routes

Thermal decomposition of HfOCl₂ is one of only two demonstrated routes to retain pure metastable tetragonal HfO₂ (t-HfO₂) at room temperature, alongside decomposition of Hf(OH)₄ [1]. The critical crystallite size for retaining t-HfO₂ in a stress-free condition is 100 Å (~10 nm) [1]. In contrast, the alternative hot-pressing route requires 1% Er₂O₃ doping to stabilize t-HfO₂ at a significantly larger critical size [1]. When HfOCl₂-derived amorphous HfO₂ powder is heated in an inert environment, t-HfO₂ forms and persists up to ~760 °C before transforming to monoclinic HfO₂, a behavior attributed to oxygen vacancy stabilization via partial Hf(IV) → Hf(III) reduction [2].

Hafnia polymorphs Tetragonal HfO₂ Thermal decomposition

Thermal Decomposition Behavior: Hydration-State-Dependent Stability of HfOCl₂ vs. HfCl₄

The thermogravimetric behavior of HfCl₄ powders is strictly dependent on hydration state, which directly determines the HfOCl₂ content [1]. Strongly hydrated powders consisting predominantly of HfOCl₂·nH₂O (n > 4) decompose at temperatures below 200 °C, whereas partially hydrated powders with a HfCl₄ core and HfOCl₂·nH₂O outer layer (n = 0–8) complete decomposition only at ~450 °C [1]. The anhydrous HfOCl₂ itself decomposes at 300 °C [2], while the octahydrate (HfOCl₂·8H₂O) has a decomposition temperature above 400 °C [2]. This hydration-dependent decomposition creates a processing window: HfOCl₂-based materials can be dehydrated and converted to oxide at temperatures 150–250 °C lower than partially hydrated HfCl₄-based materials.

Thermal stability Precursor handling HfO₂ powder synthesis

Solution-Based Synthesis of Ultrafine HfB₂ Powders: HfOCl₂ as a Superior Mixing Precursor

In the synthesis of ultrafine hafnium diboride (HfB₂) powders via boro/carbothermal reduction, hafnium oxychloride (HfOCl₂·8H₂O) enables fine-scale mixing of reactants when combined with phenolic resin as the HfO₂ and carbon precursor respectively, yielding crystallite sizes below 500 nm and oxygen content as low as 0.85 wt% after SPS treatment at 1300–1500 °C [1]. This water-based solution processing route using HfOCl₂ avoids the hydrolytic instability and HCl gas release issues associated with HfCl₄, which is highly moisture-sensitive and hydrolyzes in water to produce HfOCl₂ and HCl [2].

Hafnium diboride Spark plasma sintering Solution-based processing

Optimal Application Scenarios for Dichlorohafnium Oxide Based on Quantitative Differentiation Evidence


Nuclear-Grade Zirconium Production via Selective Hf/Zr Oxychloride Separation

Industrial producers of nuclear-grade zirconium (required Hf < 100 ppm) should procure HfOCl₂ as the preferred hafnium-bearing intermediate for liquid-liquid extraction circuits. The solubility differential between HfOCl₂ and ZrOCl₂ in aqueous HCl, coupled with quantitative solubility minima of 0.053–0.0668 mol/L at 8–9 mol/L HCl, enables precise process control for hafnium removal via selective precipitation or solvent extraction with MIBK, where HfOCl₂ partitions into the organic phase while ZrOCl₂ remains in the aqueous raffinate [1][2].

Undoped High-κ Gate Dielectric Fabrication Requiring Pure Tetragonal HfO₂

Semiconductor R&D groups targeting undoped tetragonal HfO₂ gate dielectrics (κ ~30–40) should select HfOCl₂ as the precursor of choice for sol-gel or thermal decomposition routes. As confirmed by XRD and thermal analysis, HfOCl₂ decomposition yields pure t-HfO₂ with a critical crystallite size of 100 Å (10 nm), persisting to ~760 °C under inert atmosphere, without requiring dopant cations that compromise electronic purity [1][2].

Water-Based Sol-Gel Processing for Refractory Hafnium Diboride (HfB₂) Ultrafine Powders

Ceramics manufacturers producing ultrafine HfB₂ powders for ultra-high-temperature ceramic (UHTC) applications should procure HfOCl₂·8H₂O rather than HfCl₄. The oxychloride's water solubility and stability enable aqueous solution-based mixing with carbon precursors, achieving crystallite sizes <500 nm and oxygen content as low as 0.85 wt% after SPS at 1300–1500 °C, while eliminating the HCl gas hazards and glovebox requirements associated with HfCl₄ [1][2].

Selective N-Alkylation Catalysis Requiring Minimized Over-Alkylation Byproducts

Fine chemical synthesis laboratories optimizing N-alkylation of anilines with benzyl alcohols should evaluate HfOCl₂·8H₂O as a catalyst when product purity (mono- vs. dialkylation selectivity) outweighs conversion rate. Under standardized conditions (120 °C, 2 h, o-xylene), HfOCl₂·8H₂O achieves 8.6% alcohol conversion with complete suppression of secondary amine byproduct 3a (0.0% yield), contrasting with HfCl₄ which produces measurable 3a at higher conversion [1].

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